Aminooxy-PEG4-Propargyl

Übersicht

Beschreibung

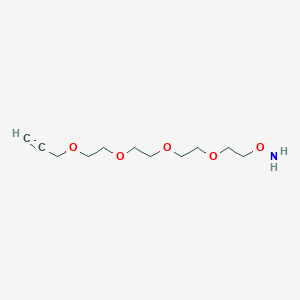

Aminooxy-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing both an aminooxy group and a propargyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aminooxy-PEG4-Propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and propargyl groups. The synthesis typically involves the following steps:

PEG Functionalization: PEG is first functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.

Aminooxy Group Introduction: The propargyl-functionalized PEG is then reacted with an aminooxy compound, such as aminooxyacetic acid, under mild conditions to introduce the aminooxy group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Functionalization: Large quantities of PEG are functionalized with propargyl groups in reactors.

Purification: The functionalized PEG is purified using techniques such as column chromatography.

Aminooxy Group Addition: The purified propargyl-PEG is then reacted with aminooxy compounds in large-scale reactors.

Final Purification: The final product is purified and characterized to ensure high purity and consistency

Analyse Chemischer Reaktionen

Types of Reactions

Aminooxy-PEG4-Propargyl undergoes several types of chemical reactions:

Oxidation and Reduction: The aminooxy group can participate in redox reactions, forming hydroxylamine or oxime linkages.

Substitution: The propargyl group can undergo substitution reactions with azide-bearing compounds via CuAAC

Common Reagents and Conditions

Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

Bases: Potassium carbonate is used in the initial functionalization of PEG with propargyl groups.

Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

Major Products

Oxime Linkages: Formed from the reaction of the aminooxy group with aldehydes or ketones.

Triazole Linkages: Formed from the reaction of the propargyl group with azides via CuAAC

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Click Chemistry : The alkyne group allows for efficient bioconjugation through CuAAC reactions.

- Bioconjugation : Facilitates the attachment of biomolecules, enhancing their stability and functionality.

Industrial Production

In industrial settings, large-scale reactors are used for bulk functionalization and purification processes, ensuring consistency and quality.

Scientific Research Applications

Aminooxy-PEG4-Propargyl has a broad range of applications across various research domains:

-

Drug Delivery Systems :

- Used as a linker in antibody-drug conjugates (ADCs) to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.

- Enhances the solubility and stability of chemotherapeutic agents, improving their therapeutic efficacy.

-

Bioconjugation Techniques :

- Employed for labeling proteins and peptides, aiding in imaging studies and protein interaction analyses.

- Facilitates the creation of multifunctional scaffolds for targeted immune responses against tumors.

-

Hydrogel Fabrication :

- Recent studies have explored its use in creating hydrogels through metal-free click reactions, enhancing biocompatibility for tissue engineering applications.

Case Study 1: Targeted Drug Delivery Systems

In one study, this compound was conjugated to a chemotherapeutic agent. The resulting formulation demonstrated improved solubility and stability compared to the free drug. In vivo experiments showed enhanced tumor targeting and reduced side effects, highlighting its potential for clinical applications.

Case Study 2: Cancer Immunotherapy

Another research effort investigated its use in constructing multifunctional scaffolds aimed at enhancing cancer-targeting immune responses. By linking immune-modulating agents to antibodies via this compound, researchers observed significant improvements in therapeutic efficacy against tumor growth in mouse models.

Wirkmechanismus

The mechanism of action of Aminooxy-PEG4-Propargyl involves its functional groups:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aminooxy-PEG4-Azide: Contains an azide group instead of a propargyl group, used in similar bioconjugation applications.

Aminooxy-PEG4-Alcohol: Contains an alcohol group, used for different types of chemical modifications.

Aminooxy-PEG4-Amine: Contains an amine group, used in peptide synthesis and other applications

Uniqueness

Aminooxy-PEG4-Propargyl is unique due to its dual functional groups, allowing it to participate in both oxime and CuAAC reactions. This versatility makes it highly valuable in various fields of research and industry .

Biologische Aktivität

Aminooxy-PEG4-Propargyl is a versatile compound used in various biochemical applications, particularly in the field of bioconjugation and drug development. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring an aminooxy group and a propargyl group. The compound has a molecular weight of 247.3 g/mol and a molecular formula of CHN O . Its structure allows it to engage in specific reactions:

- Aminooxy Group : Reacts with aldehydes or ketones to form stable oxime linkages.

- Propargyl Group : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages with azide-bearing compounds .

The biological activity of this compound primarily arises from its ability to form covalent bonds with biomolecules, enhancing their stability and functionality. The key mechanisms include:

- Bioconjugation : The compound is widely used for labeling proteins, peptides, and other biomolecules, allowing for tracking and studying their behavior in biological systems.

- Click Chemistry : Its reactivity under mild conditions makes it suitable for click chemistry applications, enabling the creation of complex biomolecular architectures without harsh reagents .

Applications in Research

This compound has been employed in various research contexts, particularly in drug delivery systems and cancer therapy. Below are some notable applications:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity .

- Protein Labeling : It is utilized for attaching fluorescent tags to proteins, aiding in imaging studies and protein interaction analyses .

- Hydrogel Fabrication : Recent studies have explored its use in creating hydrogels through metal-free click reactions, enhancing biocompatibility and functional properties for tissue engineering .

Case Study 1: Drug Delivery Systems

In a study focusing on the development of targeted drug delivery systems, this compound was conjugated to a chemotherapeutic agent. The resulting formulation demonstrated improved solubility and stability compared to the free drug. In vivo experiments showed enhanced tumor targeting and reduced side effects, highlighting the potential of this compound in clinical applications .

Case Study 2: Cancer Immunotherapy

Another research effort investigated the use of this compound in constructing multifunctional scaffolds for cancer-targeting immune responses. By linking immune-modulating agents to antibodies via this compound, researchers observed significant improvements in therapeutic efficacy against tumor growth in mouse models .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Drug Delivery | Enhanced stability and targeting | Potential for reduced side effects in cancer therapy |

| Protein Labeling | Improved imaging capabilities | Facilitates understanding of protein interactions |

| Hydrogel Development | Biocompatible scaffolds | Advances in tissue engineering applications |

Eigenschaften

IUPAC Name |

O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPKKFCCGOYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.